3-Hydroxyflunitrazepam
Overview
Description
3-Hydroxyflunitrazepam is an active metabolite of the benzodiazepine flunitrazepam, characterized by its pharmacokinetic profile that includes metabolism pathways such as N-demethylation to desmethylflunitrazepam and 3-hydroxylation to this compound itself. The enzyme CYP3A4 plays a significant role in the hydroxylation process, indicating a pathway for potential drug interactions and variability in drug metabolism among individuals due to genetic polymorphisms or co-administration of CYP3A4 inhibitors (Hesse et al., 2001).
Synthesis Analysis
The synthesis of this compound involves the hydroxylation of flunitrazepam, a process significantly mediated by cytochrome P450 enzymes, particularly CYP3A4. This process is a crucial phase in the drug's metabolic pathway, leading to the formation of this compound as a major metabolite. The metabolic pathway is indicative of the drug's biotransformation, which can be influenced by the presence of CYP3A4 inhibitors, potentially leading to clinical interactions (Hesse et al., 2001).
Scientific Research Applications
Role in Flunitrazepam Metabolism : 3-Hydroxyflunitrazepam is a metabolite of flunitrazepam, produced in part by the enzyme CYP2C19. The study by Gafni et al. (2003) found that variations in CYP2C19 activity did not significantly affect the clinical effects of flunitrazepam, despite its role in metabolizing the drug to this compound and desmethylflunitrazepam (Gafni, Busto, Tyndale, Kaplan, & Sellers, 2003).
Predominant Metabolic Pathway Involvement : Research by Hesse et al. (2001) indicated that CYP3A4 is the major cytochrome P450 isoform involved in the hydroxylation and demethylation of flunitrazepam to this compound and desmethylflunitrazepam. This pathway accounted for more than 80% of intrinsic clearance compared to other pathways (Hesse, Venkatakrishnan, Von Moltke, Shader, & Greenblatt, 2001).
Clinical and Forensic Toxicological Aspects : Dinis-Oliveira (2017) reviewed the metabolism of flunitrazepam and highlighted the formation of this compound as a significant metabolic process. This study emphasized the importance of understanding flunitrazepam metabolism for the development of analytical strategies, especially for detecting low concentrations of the drug in cases like drug-facilitated sexual assault (Dinis-Oliveira, 2017).
Involvement in Oxidative Metabolism : A study by Coller et al. (1999) focused on the oxidative metabolism of flunitrazepam and identified CYP2C19, CYP3A4, and CYP1A2 as enzymes involved in the formation of this compound. This research highlighted the need for careful consideration of organic solvents in experimental setups to avoid false enzyme identification (Coller, Somogyi, & Bochner, 1999).
Interaction with Other Compounds : Larson and Masterson (2016) investigated the effects of caffeine and ethanol on CYP3A4-mediated metabolism of flunitrazepam to this compound. They found that both caffeine and ethanol can reduce the enzyme's conversion rate of flunitrazepam, which has implications for understanding the drug's effects in cases of drug-facilitated sexual assault (Larson & Masterson, 2016).
Mechanism of Action
Target of Action
3-Hydroxyflunitrazepam, a metabolite of flunitrazepam, primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors play a crucial role in mediating sleep (BNZ1) and affecting muscle relaxation, anticonvulsant activity, motor coordination, and memory (BNZ2) .
Mode of Action
This compound interacts with its targets by binding nonspecifically to the benzodiazepine receptors . This binding enhances the effects of gamma-aminobutyric acid-A (GABAA), an inhibitory neurotransmitter, by increasing GABA’s affinity for the GABA receptor . The binding of GABA to the site opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .
Biochemical Pathways
The metabolism of flunitrazepam to this compound is mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes are involved in various metabolic pathways in the body.
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Flunitrazepam is lipophilic and is absorbed very quickly and almost completely after oral administration . It is metabolized in the liver into major metabolites including this compound . The elimination half-life of flunitrazepam is between 18 to 26 hours, and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia and is sometimes used as a date rape drug .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances such as alcohol can enhance the effects of this compound . Additionally, genetic factors such as polymorphisms in the CYP2C19 enzyme can alter the metabolism of flunitrazepam, potentially affecting the efficacy and safety of the drug .
Safety and Hazards
Future Directions
Understanding the metabolism of flunitrazepam, including the production of 3-Hydroxyflunitrazepam, may lead to the development of new analytical strategies for early detection . This is particularly relevant as flunitrazepam is sometimes used illicitly to facilitate sexual assault, and is typically present in very low concentrations in blood and urine in these cases .
properties
IUPAC Name |
5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4/c1-19-13-7-6-9(20(23)24)8-11(13)14(18-15(21)16(19)22)10-4-2-3-5-12(10)17/h2-8,15,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUBZKMFRILQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987073 | |
Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67739-71-3 | |
Record name | 3-Hydroxyflunitrazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67739-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyflunitrazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067739713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYFLUNITRAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7TC72WAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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